molecular formula C12H14N4O2 B1406617 Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706431-18-6

Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate

Cat. No.: B1406617
CAS No.: 1706431-18-6
M. Wt: 246.27 g/mol
InChI Key: UWFKUWVZKDPIEC-UHFFFAOYSA-N
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Description

Tetrazoles are a class of compounds that play a very important role in medicinal and pharmaceutical applications . They are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazoles are crystalline, light yellow, and odorless . They show strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals and produce new compounds which are explosives to shocks .


Physical and Chemical Properties Analysis

Tetrazoles show a melting point temperature at 155–157°C . They dissolve in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

  • Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate has been studied in the context of hydrogen-bonded supramolecular structures. Research has explored its ability to form hydrogen bonds, contributing to chain, sheet, and framework structures in crystallography (Portilla et al., 2007).

Synthesis and Structural Characterization

  • Studies have also focused on the synthesis and structural characterization of compounds involving this compound. These include research into novel olefinic-centered macroacyclic compounds and the comparison of experimental and computational results (Er et al., 2015).

Regiospecific Deoxygenation

  • Research has been conducted on the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, highlighting the chemical transformations and synthesis pathways involving this compound (Bartlett et al., 1983).

Anticancer and Antithrombotic Applications

  • The compound has been explored for its potential in anticancer and antithrombotic applications. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a derivative, has shown promise as a novel thrombin-receptor antagonist and has led to the synthesis of various derivatives for biological activity studies (郭瓊文, 2006).

Supramolecular Architecture

  • Studies on the compound have also highlighted its role in forming three-dimensional supramolecular architectures. This includes research into the crystal structures and the interactions such as hydrogen bonding and π–π stacking (Ou-Yang et al., 2013).

Synthesis of Psychotropic Compounds

  • The compound has been used in the synthesis of psychotropic compounds. Investigations include the synthesis of derivatives through reactions with various agents and studying their potential as psychotropic agents (Grigoryan et al., 2011).

Antimicrobial Activity

  • Research has explored the antimicrobial activity of derivatives involving this compound. This includes synthesizing novel compounds and assessing their efficacy against various bacteria and fungi (Shah et al., 2013).

Corrosion Inhibition Properties

  • The derivatives of this compound have been investigated for their corrosion inhibition properties. This includes studying their effectiveness in protecting mild steel in acidic environments and understanding their adsorption characteristics (Ammal et al., 2018).

Anti-Juvenile Hormone Activity

  • This compound derivatives have been synthesized and evaluated for their anti-juvenile hormone activities in the context of insect development and metamorphosis (Yamada et al., 2016).

Safety and Hazards

Tetrazoles are known to burst vigorously when exposed to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Tetrazoles and their derivatives continue to be a subject of interest in medicinal and pharmaceutical research due to their wide range of biological activities . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds.

Biochemical Analysis

Biochemical Properties

Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, tetrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, the lipophilic nature of the tetrazole ring enhances the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. This compound can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, tetrazole derivatives have been reported to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines . Furthermore, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The tetrazole ring in this compound can form stable complexes with metal ions, which may enhance its binding affinity to enzyme active sites . This interaction can result in the inhibition of enzyme activity, as seen with cyclooxygenase inhibitors. Additionally, the compound’s ability to penetrate cell membranes allows it to reach intracellular targets, where it can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity, although prolonged exposure may lead to adaptive cellular responses, such as changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions, such as oxidation and reduction, are catalyzed by cytochrome P450 enzymes, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic processes enhance the compound’s solubility and facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and ability to interact with transporters and binding proteins. The compound can readily cross cell membranes, allowing it to reach intracellular targets . Additionally, this compound may bind to plasma proteins, which can affect its distribution and bioavailability . The compound’s distribution within tissues is also influenced by its affinity for specific transporters and binding proteins, which can facilitate its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its ability to interact with targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its biological effects . Additionally, this compound may undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its activity and function within the cell .

Properties

IUPAC Name

ethyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-18-12(17)11-6-4-10(5-7-11)8-16-9(2)13-14-15-16/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFKUWVZKDPIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=NN=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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